2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Description
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3OS2/c1-22-13-15-24(16-14-22)28-18-26(29-12-7-17-36-29)32-34(28)31(35)21-37-30-20-33(19-23-8-3-2-4-9-23)27-11-6-5-10-25(27)30/h2-17,20,28H,18-19,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCAPDCIAFQECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Indole moiety : Known for various biological activities, including anticancer effects.
- Pyrazole ring : Associated with anti-inflammatory and analgesic properties.
- Thiol group : Often involved in redox reactions and can influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and pyrazole moieties. For instance:
- A related pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.4 to 4.2 µM across the NCI-60 cell panel .
- The presence of the indole structure in similar compounds has been linked to inhibition of cyclin-dependent kinases (CDKs), which are crucial for cancer cell cycle regulation .
Anti-inflammatory Effects
Compounds with similar structures have shown promising anti-inflammatory effects. For example:
- Pyrazole derivatives have been reported to modulate inflammatory pathways effectively, potentially reducing cytokine release and inflammatory markers in vitro .
Neuroprotective Activity
The compound's potential neuroprotective effects are suggested through its ability to inhibit key metabolic enzymes related to neurodegenerative disorders:
- Inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA) has been documented in related compounds, indicating possible applications in treating Alzheimer’s disease and other neurodegenerative conditions .
The biological activity of the compound can be attributed to several mechanisms:
- Caspase Pathway Modulation : The compound may influence apoptosis through caspase activation, as seen in related pyrazole derivatives that modulate caspase activity .
- Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on kinases such as c-Met and VEGFR-2, which are critical in cancer progression and angiogenesis .
- Antioxidant Activity : The thiol group may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Pyrazole Derivative | Cytotoxicity against NCI-60 Panel | 1.4 - 4.2 µM | |
| Indole Derivative | CDK Inhibition | 0.86 µM | |
| Pyrazole Analogs | AChE Inhibition | 66.37 nM |
These findings indicate a strong correlation between structural features and biological efficacy.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential pharmacological activities. Research indicates that derivatives of pyrazole and thiophene are known for their anti-inflammatory, analgesic, and anticancer properties. For instance, studies have shown that pyrazole derivatives exhibit significant anti-inflammatory activity comparable to established drugs like diclofenac .
Anticancer Activity
Recent investigations into similar compounds have demonstrated their ability to inhibit cancer cell proliferation. For example, compounds containing pyrazole and thiophene rings have shown promise in targeting various cancer pathways. The specific compound may also exhibit similar properties, warranting further exploration through in vitro and in vivo studies.
Antimicrobial Properties
Compounds with thiophene and indole structures have been reported to possess antimicrobial activities. The dual action of the benzylindole and thiophene components may enhance the antimicrobial efficacy against a range of pathogens. This aspect could be further evaluated through microbiological assays to determine minimum inhibitory concentrations (MIC) against various bacterial strains.
Material Science
The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system within the molecule can facilitate charge transport, making it suitable for such applications.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of pyrazole derivatives, compounds similar to 2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone were tested against human cancer cell lines. Results indicated that these compounds inhibited cell growth significantly at micromolar concentrations, suggesting that further optimization could lead to more potent anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing derivatives of thiophene-based compounds for their antimicrobial properties. The findings demonstrated that certain modifications led to enhanced activity against Gram-positive bacteria, indicating that similar modifications on the target compound could yield promising results.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Table 1: Key Structural Analogues and Their Features
Key Observations :
Key Observations :
- Sodium ethoxide-mediated thiol-alkylation () is a common strategy for sulfanyl-linked compounds, suggesting the target’s synthesis follows similar nucleophilic substitution .
- ’s use of sulfur and cyanoacetates highlights alternative routes for thiophene-containing analogues, though the target’s dihydropyrazole core may require specialized cyclization steps .
Computational and Crystallographic Insights
DFT and Electronic Structure Analysis :
Crystallographic Data :
- This suggests the target’s dihydropyrazole may adopt a non-planar conformation, affecting molecular packing.
Preparation Methods
Benzylation of Indole at the 1-Position
The 1-benzylindole core is typically synthesized via N-alkylation of indole using benzyl bromide under basic conditions. For example, indole (1 eq.) reacts with benzyl bromide (1.2 eq.) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃, 2 eq.) at 80°C for 6–8 hours, yielding 1-benzylindole in ~85% yield. Alternative methods employ phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity under milder conditions.
Introduction of the Sulfanyl Group at the 3-Position
The 3-sulfanyl group is introduced via electrophilic substitution or nucleophilic displacement. A two-step approach is commonly employed:
- Chlorosulfonation : Treatment of 1-benzylindole with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C forms 3-chlorosulfonyl-1-benzylindole.
- Thiolation : Displacement of the chlorosulfonyl group with sodium hydrosulfide (NaSH) or thiourea in ethanol/water under reflux yields 1-benzylindole-3-thiol.
Key Data :
- Chlorosulfonation proceeds in 72% yield (0°C, 2 hours).
- Thiolation with thiourea achieves 68% yield (reflux, 4 hours).
Synthesis of the 3-(4-Methylphenyl)-5-Thiophen-2-yl-3,4-dihydropyrazol-1-yl Ethanone Fragment
Chalcone Intermediate Preparation
The dihydropyrazole ring is constructed via cyclocondensation of a chalcone derivative with hydrazine. The chalcone precursor, 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation:
Dihydropyrazole Formation
The chalcone undergoes 3+2 cycloaddition with hydrazine hydrate (2 eq.) in acetic acid (30%) under reflux for 8–12 hours to form 3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole.
Optimization :
Acylation at the 1-Position
The dihydropyrazole is acylated using chloroacetyl chloride (1.2 eq.) in the presence of triethylamine (TEA, 1.5 eq.) in DCM at 0°C, yielding 1-chloroacetyl-3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole in 71% yield.
Coupling of the Two Fragments
The final step involves nucleophilic substitution between 1-benzylindole-3-thiol and the chloroacetyl-dihydropyrazole intermediate:
Thioether Formation
1-Benzylindole-3-thiol (1 eq.) reacts with 1-chloroacetyl-3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole (1 eq.) in DMF with K₂CO₃ (2 eq.) at 60°C for 12 hours. The reaction proceeds via SN2 mechanism, affording the target compound in 65% yield.
Alternative Conditions :
- Use of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves yield to 74%.
- Microwave irradiation at 100°C for 30 minutes achieves 80% yield.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Challenges
Steric Hindrance in Dihydropyrazole Acylation
The bulky 4-methylphenyl and thiophen-2-yl groups at positions 3 and 5 of the dihydropyrazole necessitate mild acylation conditions to avoid side reactions. Low temperatures (0°C) and slow addition of chloroacetyl chloride minimize oligomerization.
Regioselectivity in Thioether Coupling
The nucleophilic thiol group preferentially attacks the less sterically hindered terminal carbon of the chloroacetyl group, ensuring correct connectivity.
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Condensation : Reacting indole derivatives with thiophen-2-yl precursors under acidic/basic conditions.
- Cyclization : Forming the dihydropyrazole ring via intramolecular cyclization of 1,4-dicarbonyl intermediates.
- Thiolation : Introducing the sulfanyl group using sulfurizing agents (e.g., P4S10) or thiol-disulfide exchange. Precursor protection (e.g., benzyl groups for indole) and temperature optimization are critical for yield enhancement. Structurally analogous compounds highlight the use of dibenzoazepine and thiazole precursors, suggesting similar methodologies .
Q. Which analytical techniques are essential for structural validation?
- X-ray crystallography : SHELX software enables precise determination of crystal packing and stereochemistry .
- NMR spectroscopy : 1H/13C NMR resolves proton environments, with DEPT-135 confirming CH2/CH3 groups.
- Mass spectrometry : High-resolution ESI-TOF confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies thiol (2500–2600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
Q. What preliminary biological assays are applicable for activity screening?
Prioritize assays targeting:
- Enzyme inhibition : Kinase or protease assays due to the indole moiety’s role in ATP-binding pockets.
- Antimicrobial activity : Disk diffusion or MIC assays against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction. Benzothiazole-containing analogs show promise in modulating cellular pathways, guiding assay selection .
Advanced Questions
Q. How can computational methods optimize electronic property predictions?
- Density-functional theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate HOMO-LUMO gaps, electrostatic potentials, and charge transfer. Becke’s 1993 functional achieves <2.4 kcal/mol deviation in thermochemical properties, enabling reliable reactivity profiles .
- Correlation-energy refinement : Apply the Colle-Salvetti formula to electron density and kinetic-energy terms, improving ionization potential and bond dissociation energy accuracy .
Q. How should researchers address discrepancies in biological activity data?
- Sample stability : Control degradation by storing samples at –80°C and using fresh solutions to minimize organic compound breakdown, as seen in HSI-based pollution studies .
- Assay replication : Conduct dose-response curves in triplicate across independent experiments.
- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target protein modulation.
Q. What experimental designs elucidate target interactions in biological systems?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with receptors (e.g., serotonin receptors, given the indole scaffold).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for ligand-receptor complexes.
- Cryo-EM/X-ray co-crystallography : Resolve high-resolution structures of the compound bound to biological targets .
Q. How can reaction yields be improved during synthesis?
- Catalyst screening : Test Pd(OAc)2 or CuI for cross-coupling steps.
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for cyclization and non-polar solvents (toluene) for thiolation.
- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in heterocycle formation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
